

Physicochemical Profiling & Technical Utility of 2-Naphthalenethiol: A Comprehensive Guide

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Compound of Interest

Compound Name: 2-(Naphthalen-2-yl)ethanethioamide

Cat. No.: B13612621

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Executive Summary

2-Naphthalenethiol (CAS 91-60-1), also known as 2-thionaphthol, is a bicyclic aromatic thiol that serves as a critical intermediate in organic synthesis, materials science, and surface chemistry.^{[1][2][3]} Unlike its benzene analog (thiophenol), the naphthalene core confers distinct lipophilicity (

) and electronic delocalization properties, making it a preferred motif for studying self-assembled monolayers (SAMs) on noble metals and developing hydrophobic drug scaffolds. This guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and validated experimental protocols for researchers in drug discovery and nanotechnology.

Molecular Identity & Structural Characteristics^{[1][2]} ^{[4][5]}

The compound consists of a naphthalene ring system substituted at the

-position (C2) with a sulfhydryl (-SH) group.^[4] The fused ring system introduces significant

-electron density, influencing both the acidity of the thiol proton and the packing density when adsorbed onto metal surfaces.

Parameter	Detail
IUPAC Name	Naphthalene-2-thiol
Common Synonyms	2-Thionaphthol, 2-Mercaptonaphthalene, -Naphthyl mercaptan
CAS Registry Number	91-60-1
SMILES	<chem>Sc1ccc2ccccc2c1</chem>
Molecular Formula	
Molecular Weight	160.24 g/mol
InChI Key	RFCQDOVPMUSZMN-UHFFFAOYSA-N

Fundamental Physicochemical Parameters[1][4][5][6][7][8][9]

The following data aggregates experimental values from standard chemical databases and peer-reviewed literature.

Table 1: Core Physical Properties

Property	Value	Context/Conditions
Physical State	Solid (Crystalline plates)	Recrystallized from ethanol
Melting Point	79 – 81 °C	Sharp transition indicates high purity
Boiling Point	286 °C (760 mmHg)	146.3 °C at 10.3 mmHg
Density	~1.176 g/cm ³	Estimated at 25 °C
Odor	Disagreeable, Mercaptan-like	Distinct sulfurous "burnt rubber" note
Flash Point	134.2 °C	Closed Cup

Table 2: Electrochemical & Solution Properties

Property	Value	Significance in Research
Dissociation Constant ()	6.47 (Experimental)	More acidic than alkyl thiols () due to resonance stabilization of the thiolate anion by the naphthalene ring. [4]
Lipophilicity ()	3.13 – 3.75	High lipophilicity indicates strong membrane permeability and poor water solubility.[4]
Solubility (Water)	~34 mg/L	Practically insoluble; requires organic co-solvents (DMSO, Ethanol).[4]
Solubility (Organics)	High	Soluble in Ethanol, Diethyl Ether, Chloroform, Toluene.[4]

Spectral Fingerprinting

Reliable identification of 2-naphthalenethiol requires multi-modal spectroscopic validation.

- Infrared Spectroscopy (FT-IR):
 - S-H Stretch: A weak, diagnostic band appears at 2550–2600 cm^{-1} . [4] This peak often disappears upon formation of disulfides or metal-thiolate bonds (SAM formation). [4]
 - C-H Aromatic Stretch: 3050 cm^{-1} . [4]
 - Ring Skeletal Vibrations: 1590, 1500 cm^{-1} . [4]
- Nuclear Magnetic Resonance (H-NMR, 300 MHz,):

- Thiol Proton (-SH): Singlet around 3.5 – 3.8 ppm.[4] Note: This signal is exchangeable with and can shift based on concentration and hydrogen bonding.[4]
- Aromatic Protons: Multiplet region 7.2 – 7.8 ppm.[4] The C1 proton (adjacent to the thiol) often appears as a distinct doublet or singlet depending on resolution.[4]
- Mass Spectrometry (EI-MS):
 - Molecular Ion (): m/z 160 (Base peak or high intensity).[4]
 - Fragmentation: Loss of SH radical (M-33) or CS extrusion depending on ionization energy.[4]

Functional Reactivity & Applications

Thiol Chemistry & Oxidation

2-Naphthalenethiol is highly susceptible to oxidation.[4] In the presence of mild oxidants (iodine, air), it dimerizes to form 2,2'-dinaphthyl disulfide. This reversible redox behavior is utilized in "thiol-disulfide exchange" reactions for protein folding studies and dynamic combinatorial chemistry.[4]

Self-Assembled Monolayers (SAMs) on Gold

This is the primary application in nanotechnology.[4] The naphthalene moiety provides a rigid, bulky aromatic core that packs differently than simple alkyl chains.[4]

- Binding Mechanism: Chemisorption via the S-Au bond (homolytic cleavage of S-H).[4]
- Orientation: The naphthalene rings typically adopt a tilted stance relative to the surface normal to maximize stacking interactions between adjacent molecules.[4]

- Utility: These SAMs are used to create hydrophobic surfaces and as substrates for Surface-Enhanced Raman Spectroscopy (SERS) due to the high Raman cross-section of the naphthalene ring.[4]

Synthesis Pathways

The compound is typically synthesized via the reduction of sulfonyl chlorides or the Newman-Kwart rearrangement of thiocarbamates.[4]

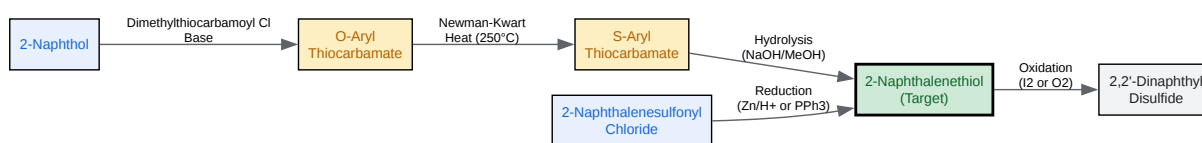


Figure 1: Primary synthetic routes to 2-Naphthalenethiol via Sulfonyl Reduction and Newman-Kwart Rearrangement.

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[4]

Experimental Protocols

Protocol A: Synthesis via Reduction of 2-Naphthalenesulfonyl Chloride

This method is preferred for laboratory-scale preparation due to the availability of the sulfonyl chloride precursor.

Reagents:

- 2-Naphthalenesulfonyl chloride (1.0 eq)[4]
- Triphenylphosphine () (3.0 eq)
- Toluene (Solvent)[4][5]

- Water (Quench)[4]

Procedure:

- Dissolution: Dissolve 10 mmol of 2-naphthalenesulfonyl chloride in 50 mL of dry toluene under an inert atmosphere (or Ar).
- Addition: Add 30 mmol of triphenylphosphine. The reaction is often exothermic; add slowly if scaling up.[4]
- Reflux: Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor by TLC (disappearance of sulfonyl chloride).[4]
- Workup: Cool to room temperature. Dilute with diethyl ether and wash with 10% NaOH solution.[4] The thiol will move into the aqueous phase as the thiolate salt ().[4]
- Acidification: Separate the aqueous layer and carefully acidify with dilute HCl to pH ~2.[4] The thiol will precipitate or form an oil.[4]
- Extraction: Extract the acidified aqueous layer with dichloromethane (DCM).[4]
- Purification: Dry the organic layer over , filter, and concentrate. Recrystallize from ethanol to obtain white plates (MP: 79–81 °C).

Protocol B: Preparation of SAMs on Gold Substrates

Standard protocol for creating defined monolayers for sensing or wettability studies.

Reagents:

- 2-Naphthalenethiol (>98% purity)[4][6]
- Absolute Ethanol (HPLC grade)[4]

- Gold-coated substrate (e.g., Au/Cr/Si or Au/Mica)

Procedure:

- Substrate Cleaning: Clean the gold substrate using UV-Ozone for 10 minutes or a Piranha solution dip (3:1) for 30 seconds.[4] Warning: Piranha solution is explosive with organics.[4] Rinse thoroughly with deionized water and absolute ethanol.[4]
- Solution Preparation: Prepare a 1 mM solution of 2-naphthalenethiol in absolute ethanol.
- Incubation: Immerse the clean gold substrate into the thiol solution.[4]
- Duration: Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation and oxidation.
- Rinsing: Remove the substrate and rinse copiously with pure ethanol to remove physisorbed multilayers.[4]
- Drying: Dry under a gentle stream of nitrogen gas.
- Validation: Verify SAM formation via Contact Angle Goniometry (Water contact angle should increase significantly, typically $>80^\circ$) or Ellipsometry.[4]

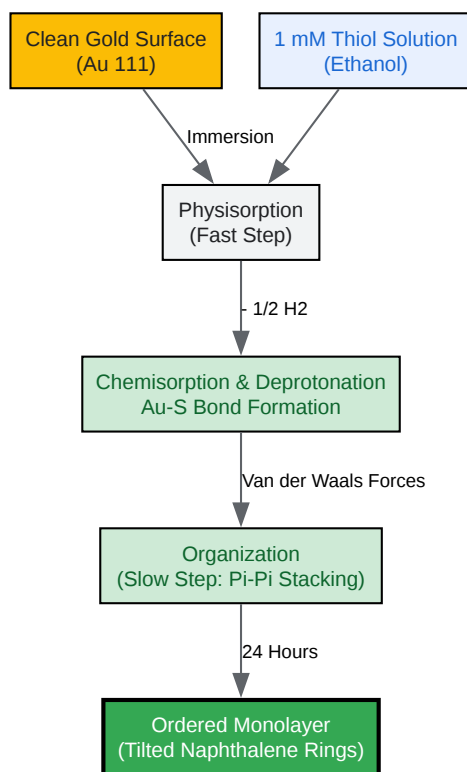


Figure 2: Kinetic stages of 2-Naphthalenethiol Self-Assembled Monolayer (SAM) formation on Gold.

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[4]

Safety & Handling (SDS Highlights)

2-Naphthalenethiol is a hazardous chemical and requires strict safety adherence.[1][4][7][8]

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][7]
 - Skin/Eye Irritation: Category 2 (Causes irritation).[4][7]
- Toxicological Data:

- (Mouse, Oral): 385 mg/kg.[4][7][8]
- (Mouse, IP): 200 mg/kg.[4][7][8]
- Handling Precautions:
 - Odor Control: The compound has a potent stench.[4] Always handle inside a functioning fume hood.[4] Bleach (sodium hypochlorite) can be used to neutralize spills by oxidizing the thiol to the odorless sulfonate.[4]
 - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[4]

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